molecular formula C11H12O2 B3057604 2-methylallyl benzoate CAS No. 829-53-8

2-methylallyl benzoate

Cat. No.: B3057604
CAS No.: 829-53-8
M. Wt: 176.21 g/mol
InChI Key: LQLOHAJUXSDIGF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Methylprop-2-en-1-yl benzoate is C11H11O2 . Its average mass is 175.204 Da and its monoisotopic mass is 175.076447 Da .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Sharma et al. (2012) involved the synthesis of novel derivatives related to 2-Methylprop-2-en-1-yl benzoate under phase transfer catalysis conditions. These compounds exhibited significant antimicrobial activity against both gram-negative and gram-positive bacteria, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas diminuta, and Escherichia coli. The research also included quantitative structure-activity relationship (QSAR) studies to understand the relationship between molecular structures and their biological activity (Sharma et al., 2012).

Crystal Engineering

Johnstone et al. (2010) investigated a phase transition in a high-Z′ structure of a similar compound, methyl 2-(carbazol-9-yl)benzoate. They found that under high pressure, the compound transforms from a Z′ = 8 structure to a Z′ = 2 structure. This research provides insights into how modifications in molecular structure under varying conditions can affect the crystalline structure of compounds related to 2-Methylprop-2-en-1-yl benzoate (Johnstone et al., 2010).

Corrosion Inhibition

Arrousse et al. (2021) conducted a theoretical study on the synthesis of compounds including methyl 2-(6-hydroxy-3-oxo-3 H -xanthen-9-yl) benzoate and related esters. These compounds demonstrated significant inhibition of corrosion on mild steel in acidic media, suggesting potential applications in industrial corrosion protection (Arrousse et al., 2021).

Polymer Synthesis

Erol et al. (2021) synthesized novel methacrylate copolymers with pendant piperonyl group, including 2-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-oxoethyl 2-methylprop-2-enoate. The study focused on monomer reactivity ratios, thermal degradation kinetics, and biological activity, indicating potential applications in specialized polymer synthesis (Erol et al., 2021).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Methylprop-2-en-1-yl benzoate are not fully understood. It is known that the compound has a molecular weight of 132.20200 and a density of 0.901 g/mL at 25 °C

Metabolic Pathways

The metabolic pathways that 2-Methylprop-2-en-1-yl benzoate is involved in are not well-understood. It is suggested that the compound may interact with various enzymes or cofactors . It is also suggested that the compound may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2-Methylprop-2-en-1-yl benzoate within cells and tissues are not well-documented. It is suggested that the compound may interact with various transporters or binding proteins .

Properties

IUPAC Name

2-methylprop-2-enyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-9(2)8-13-11(12)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLOHAJUXSDIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001002996
Record name 2-Methylprop-2-en-1-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001002996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

829-53-8
Record name NSC75471
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75471
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylprop-2-en-1-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001002996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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